N-[6-Amino-3-methyl-1-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3,5-dibutyl-4-hydroxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Amino-3-methyl-2,4-dioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-dibutyl-4-hydroxybenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines a tetrahydropyrimidine ring with a hydroxybenzamide moiety, making it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Amino-3-methyl-2,4-dioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-dibutyl-4-hydroxybenzamide typically involves multiple steps, including the formation of the tetrahydropyrimidine ring and the subsequent attachment of the hydroxybenzamide group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-Amino-3-methyl-2,4-dioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-dibutyl-4-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
N-(6-Amino-3-methyl-2,4-dioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-dibutyl-4-hydroxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Wirkmechanismus
The mechanism of action of N-(6-Amino-3-methyl-2,4-dioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-dibutyl-4-hydroxybenzamide involves its interaction with specific molecular targets and pathways within biological systems. This may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(6-Amino-3-methyl-2,4-dioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-dibutyl-4-hydroxybenzamide: shares similarities with other tetrahydropyrimidine derivatives and hydroxybenzamide compounds.
Other similar compounds: include various substituted tetrahydropyrimidines and hydroxybenzamides with different functional groups and side chains.
Uniqueness
The uniqueness of N-(6-Amino-3-methyl-2,4-dioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-dibutyl-4-hydroxybenzamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
176370-46-0 |
---|---|
Molekularformel |
C27H34N4O4 |
Molekulargewicht |
478.6 g/mol |
IUPAC-Name |
N-[4-amino-1-methyl-3-(4-methylphenyl)-2,6-dioxopyrimidin-5-yl]-3,5-dibutyl-4-hydroxybenzamide |
InChI |
InChI=1S/C27H34N4O4/c1-5-7-9-18-15-20(16-19(23(18)32)10-8-6-2)25(33)29-22-24(28)31(27(35)30(4)26(22)34)21-13-11-17(3)12-14-21/h11-16,32H,5-10,28H2,1-4H3,(H,29,33) |
InChI-Schlüssel |
MVGJGFDLHXMKBK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC(=CC(=C1O)CCCC)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=C(C=C3)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.